3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one
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Overview
Description
3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one is an organic compound that belongs to the class of enaminones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction is carried out under acidic conditions to produce the desired enaminone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted enaminones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textile applications.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a noncompetitive and reversible inhibitor of monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters.
Molecular Targets: The primary target is the MAO-B enzyme, where the compound binds to the active site and inhibits its activity.
Pathways Involved: By inhibiting MAO-B, the compound reduces the breakdown of neurotransmitters, leading to increased levels of dopamine and other amines in the brain.
Comparison with Similar Compounds
3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one can be compared with other similar compounds, such as:
Sulfenamides: These compounds also contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Sulfonimidates: These organosulfur compounds are utilized as intermediates in the synthesis of other sulfur-containing compounds.
Chalcone Derivatives: Similar to enaminones, chalcone derivatives have been studied for their enzyme inhibitory activities.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against MAO-B, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-18(2)13-16(17(19)14-9-5-3-6-10-14)22(20,21)15-11-7-4-8-12-15/h3-13H,1-2H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINJRDUWAAWSMT-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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